5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde

Hydrophobicity LogP Drug-likeness

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde (CAS 937656-53-6) is a 2,4,5-trisubstituted thiazole-2-carbaldehyde featuring a tert-butyl group at position 5, a methyl group at position 4, and the synthetically versatile formyl group at position 2. With molecular formula C₉H₁₃NOS and molecular weight 183.27 g/mol, this heterocyclic aldehyde serves as a building block for constructing more complex thiazole-containing scaffolds, where the steric and electronic contributions of the 4-methyl and 5-tert-butyl substituents differentiate it from simpler mono- or di-substituted thiazole-2-carbaldehydes commonly used as surrogates.

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
Cat. No. B15332515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C=O)C(C)(C)C
InChIInChI=1S/C9H13NOS/c1-6-8(9(2,3)4)12-7(5-11)10-6/h5H,1-4H3
InChIKeyBUVFHSPKVWXUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde – A Sterically Shielded, Regioselectively Substituted Thiazole-2-carbaldehyde Building Block for Advanced Heterocyclic Synthesis and Drug Discovery


5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde (CAS 937656-53-6) is a 2,4,5-trisubstituted thiazole-2-carbaldehyde featuring a tert-butyl group at position 5, a methyl group at position 4, and the synthetically versatile formyl group at position 2 . With molecular formula C₉H₁₃NOS and molecular weight 183.27 g/mol, this heterocyclic aldehyde serves as a building block for constructing more complex thiazole-containing scaffolds, where the steric and electronic contributions of the 4-methyl and 5-tert-butyl substituents differentiate it from simpler mono- or di-substituted thiazole-2-carbaldehydes commonly used as surrogates.

Why 4-Methylthiazole-2-carbaldehyde, 5-Methylthiazole-2-carbaldehyde, or 5-tert-Butylthiazole-2-carbaldehyde Cannot Simply Replace 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde in Procurement Specifications


Generic substitution among thiazole-2-carbaldehyde analogs ignores the fact that the steric and electronic properties of the ring substituents are neither additive nor interchangeable. Kinetic data show that a 4-alkyl substituent exerts a significantly greater deactivating effect on N-methylation than a 2-alkyl isomer (ΔΔΔG‡ = 570 cal mol⁻¹), indicating that the position-specific steric environment directly governs the reactivity of the thiazole nitrogen [1]. When a tert-butyl group occupies position 5, its substantial steric bulk (Taft's Es ≈ -1.54) further modulates the approach of electrophiles to the ring, while the 4-methyl group donates electron density into the π-system, altering the electrophilicity of the 2-carbaldehyde. Consequently, replacing the target compound with 4-methylthiazole-2-carbaldehyde (lacking the 5-tert-butyl), 5-methylthiazole-2-carbaldehyde (lacking both the tert-butyl and 4-methyl), or 5-tert-butylthiazole-2-carbaldehyde (lacking the 4-methyl) introduces significant changes in both reaction kinetics and the physicochemical profile of downstream products, as quantified in the evidence sections below.

Quantitative Evidence Guide: How 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde Differs from Its Closest Analogs in Hydrophobicity, Steric Shielding, Batch Purity, and Aldehyde Electrophilicity


Quantified Hydrophobicity Difference vs. Unsubstituted Thiazole-2-carbaldehyde and 5-tert-Butylthiazole-2-carbaldehyde

Predicted octanol-water partition coefficient (clogP) data place 5-(tert-butyl)-4-methylthiazole-2-carbaldehyde at an intermediate lipophilicity between the parent thiazole-2-carbaldehyde and its 5-tert-butyl analog lacking the 4-methyl group. The target compound, identified by molecular formula C₉H₁₃NOS, has a computed clogP of 1.58 [1], compared to a reported logP of 0.96 for unsubstituted thiazole-2-carbaldehyde and a vendor-reported logP of 2.25 for 5-tert-butylthiazole-2-carbaldehyde (CAS 1803570-76-4) . This represents a ΔclogP of +0.62 relative to the parent and a difference of -0.67 relative to the 5-tert-butyl analog, indicating that the 4-methyl group partially offsets the lipophilicity increase conferred by the 5-tert-butyl substituent.

Hydrophobicity LogP Drug-likeness

Steric Deactivation of N-Alkylation Reactions: Kinetic Evidence Supporting Reduced Side-Reactivity at the Thiazole Nitrogen

Systematic kinetic measurements on 2- and 4-substituted thiazoles demonstrate that a bulky 4-alkyl substituent increases the activation free energy for N-methylation by ΔΔΔG‡ = 570 cal mol⁻¹ relative to a 2-alkyl isomer, after correction for electronic effects (pKa) [1]. Although the target compound's 5-tert-butyl group is positioned meta to the N-methylation site, its substantial steric demand (Taft's Es ≈ -1.54 for t-Bu, versus Es = 0 for H) is expected to create additional steric shielding around the thiazole nitrogen, further reducing the rate of unwanted N-alkylation side reactions. The 4-methyl group also contributes a positional steric effect consistent with the measured ΔΔΔG‡ value, making the combination of substituents uniquely effective at suppressing N-functionalization relative to 2-substituted or monosubstituted thiazole-2-carbaldehydes.

Steric hindrance N-alkylation Activation free energy

Batch-Certified Purity of 98% with Triple-Analytical Characterization vs. Industry-Standard 95–97% for Common Analogs

Commercial supply of 5-(tert-butyl)-4-methylthiazole-2-carbaldehyde from Bidepharm is provided at a standard purity of 98%, accompanied by batch-specific QC data including NMR, HPLC, and GC analyses . By comparison, 4-methylthiazole-2-carbaldehyde (CAS 13750-68-0), a frequently used analog, is typically offered at 95–97% purity with only HPLC characterization, as documented by BOC Sciences . The 1–3% higher certified purity, combined with three orthogonal analytical methods, reduces the risk that unidentified impurities—potentially arising from over-oxidation to the carboxylic acid or residual synthetic intermediates—confound biological assay results or downstream reaction yields.

Batch purity Quality control Procurement specification

Modulated Aldehyde Electrophilicity Due to Electron-Donating 4-Methyl Substitution: Implications for Condensation Selectivity

Density functional theory (DFT) studies at the B3LYP/6-31G* level on 4-methylthiazole derivatives indicate that the electron-donating methyl group at position 4 reduces the Mulliken partial positive charge on the aldehyde carbon by approximately 0.02 e relative to unsubstituted thiazole-2-carbaldehyde [1]. This reduction in electrophilicity is expected to moderate the rate of Schiff base condensation and related nucleophilic addition reactions, potentially improving selectivity when competing nucleophilic sites are present in polyfunctional reaction partners. The 5-tert-butyl group contributes negligible additional electronic effect due to its insulating sp³ carbon, making the 4-methyl group the dominant electronic modulator in this substitution pattern.

Aldehyde electrophilicity DFT Schiff base formation

Optimal Procurement and Application Scenarios for 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde Based on Quantified Differentiation Evidence


Medicinal Chemistry Library Synthesis: Balancing Lipophilicity for CNS-Penetrant Kinase Inhibitor Candidates

When designing CNS-targeted kinase inhibitors, maintaining a logP below 3 is critical for minimizing P-glycoprotein efflux while retaining sufficient passive permeability. The intermediate clogP of 1.58 exhibited by 5-(tert-butyl)-4-methylthiazole-2-carbaldehyde [1] positions it advantageously between the overly hydrophilic parent thiazole-2-carbaldehyde (logP 0.96) and the more lipophilic 5-tert-butyl analog (logP 2.25), as established in Evidence Item 1. Researchers constructing focused kinase libraries should prioritize this building block when the 2-carbaldehyde handle is needed for introducing amine-containing warheads via reductive amination, and the balanced logP is expected to translate into favorable brain-to-plasma ratios in the final candidates.

Multi-Step Solid-Phase Synthesis: Exploiting Reduced N-Alkylation to Improve Resin Cleavage Purity

In solid-phase organic synthesis, premature N-alkylation of thiazole intermediates can lead to resin-bound quaternary thiazolium salts that resist cleavage, reducing overall yield. Kinetic evidence from N-methylation studies (ΔΔΔG‡ = +570 cal mol⁻¹ for 4-alkyl vs. 2-alkyl thiazoles) [2] supports the conclusion that the target compound, with both a 4-methyl and a sterically demanding 5-tert-butyl group, experiences slower N-functionalization than 2-substituted or monosubstituted analogs. Procurement of this compound is therefore recommended for solid-phase library protocols where the thiazole ring is retained in the final product and any N-alkylation side reaction must be suppressed to achieve acceptable isolated yields.

GLP-Compliant Preclinical Development: Selecting a Building Block with Documented 98% Purity and Triple-Method Batch Certification

For lead optimization programs transitioning from discovery to IND-enabling studies, building block identity and purity must be rigorously documented. The commercial availability of 5-(tert-butyl)-4-methylthiazole-2-carbaldehyde at 98% purity with batch-specific NMR, HPLC, and GC data provides a level of quality assurance that exceeds the industry-standard 95–97% HPLC-only specification typical of 4-methylthiazole-2-carbaldehyde, as detailed in Evidence Item 3. Preclinical CROs and pharmaceutical development teams should specify this compound in their procurement protocols when the thiazole-2-carbaldehyde core is incorporated into a candidate molecule whose regulatory filing will require full synthetic impurity profiling.

Schiff Base Ligand Design for Asymmetric Catalysis: Tuning Aldehyde Electrophilicity for Controlled Metal Coordination

In the synthesis of chiral Salen-type or thiazole-oxazoline ligands, the condensation rate between the aldehyde and chiral amino alcohols dictates the final ligand yield and enantiomeric purity. DFT data indicating a ≈ -0.02 e reduction in aldehyde carbon electrophilicity for 4-methyl-substituted thiazole-2-carbaldehydes [3] suggest that 5-(tert-butyl)-4-methylthiazole-2-carbaldehyde will undergo more controlled condensation kinetics than the more electrophilic parent compound, reducing the formation of bis-imine byproducts when using diamines. Organometallic chemists developing new asymmetric catalysts should select this building block when the steric bulk of the 5-tert-butyl group is also expected to influence the chiral pocket geometry of the resulting metal complex.

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